molecular formula C22H21FN6O3 B2953292 5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034493-48-4

5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2953292
CAS RN: 2034493-48-4
M. Wt: 436.447
InChI Key: CRVMDBMUBSLRRL-UHFFFAOYSA-N
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Description

5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21FN6O3 and its molecular weight is 436.447. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Synthesis

Research has shown that bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share structural similarities with the compound , have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activities. Notably, certain compounds within this research demonstrated potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential application in targeting central 5-HT2 receptors (Watanabe et al., 1992).

Antibacterial and Antifungal Activities

A study on substituted 5-(aminomethylene)thiazolidine-2,4-diones, achieved by combining medicinally known biologically active molecules with a thiazolidinedione ring, found that all compounds exhibited antibacterial activity. Particularly, compounds with pyridine or piperazine moieties showed good to excellent antibacterial and antifungal activities, suggesting their potential application in developing new antibacterial and antifungal agents (Mohanty et al., 2015).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone with modifications to include piperazine or morpholine methanimine structures were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, designed to contain an environment-sensitive fluorescent moiety, exhibited high 5-HT(1A) receptor affinity and were used to visualize 5-HT(1A) receptors overexpressed in cells through fluorescence microscopy. This research demonstrates the application of such compounds in bioimaging and receptor localization studies (Lacivita et al., 2009).

Herbicidal Activity

In the context of agriculture, novel 1-phenyl-piperazine-2,6-diones synthesized through a facile route exhibited significant herbicidal activity. This indicates the potential utility of such compounds in developing new herbicides for agricultural use (Li et al., 2005).

properties

IUPAC Name

5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c23-15-3-5-16(6-4-15)29-21(31)17(13-24-22(29)32)20(30)28-11-9-27(10-12-28)19-8-7-18(25-26-19)14-1-2-14/h3-8,13-14H,1-2,9-12H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVMDBMUBSLRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC(=O)N(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

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